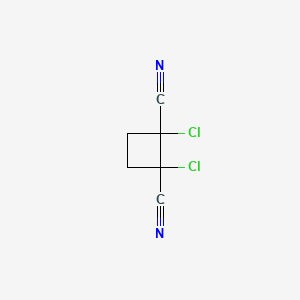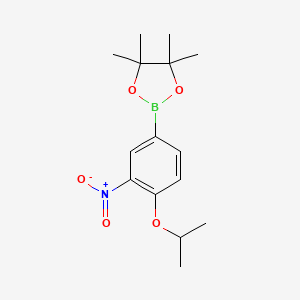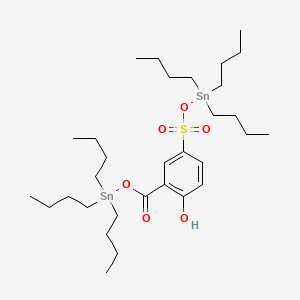
1,2-Dichlorocyclobutane-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichlorocyclobutane-1,2-dicarbonitrile is a heterocyclic organic compound with the molecular formula C₆H₄Cl₂N₂ and a molecular weight of 175.015 g/mol . It is characterized by the presence of two chlorine atoms and two nitrile groups attached to a cyclobutane ring. This compound is used primarily in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichlorocyclobutane-1,2-dicarbonitrile can be synthesized through various synthetic routes. One common method involves the chlorination of cyclobutane-1,2-dicarbonitrile under controlled conditions. The reaction typically requires the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2-Dichlorocyclobutane-1,2-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile groups can be reduced to amines under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon can be used for the reduction of nitrile groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclobutane derivatives, while reduction reactions can produce amines .
Scientific Research Applications
1,2-Dichlorocyclobutane-1,2-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of nitrile-containing compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-dichlorocyclobutane-1,2-dicarbonitrile involves its interaction with molecular targets through its functional groups. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, while the chlorine atoms can undergo substitution reactions. These interactions can affect various molecular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorocyclobutane: Lacks the nitrile groups present in 1,2-dichlorocyclobutane-1,2-dicarbonitrile.
Cyclobutane-1,2-dicarbonitrile: Lacks the chlorine atoms present in this compound.
1,2-Dicyanocyclobutane: Similar structure but without the chlorine atoms.
Uniqueness
This compound is unique due to the presence of both chlorine and nitrile functional groups on the cyclobutane ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
3496-67-1 |
|---|---|
Molecular Formula |
C6H4Cl2N2 |
Molecular Weight |
175.01 g/mol |
IUPAC Name |
1,2-dichlorocyclobutane-1,2-dicarbonitrile |
InChI |
InChI=1S/C6H4Cl2N2/c7-5(3-9)1-2-6(5,8)4-10/h1-2H2 |
InChI Key |
MKEHNGFZTJTLBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1(C#N)Cl)(C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{6-[(1-Methylpiperidin-4-Yl)oxy]-1h-Benzimidazol-1-Yl}-3-{(1r)-1-[2-(Trifluoromethyl)phenyl]ethoxy}thiophene-2-Carboxamide](/img/structure/B13733128.png)


![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)







![Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-](/img/structure/B13733182.png)

